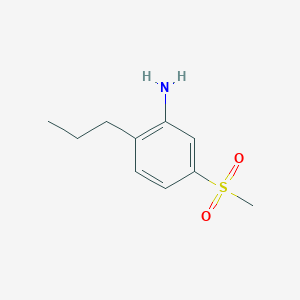

5-(Methylsulfonyl)-2-propylaniline

Description

5-(Methylsulfonyl)-2-propylaniline is a substituted aniline derivative featuring a methylsulfonyl group at the 5-position and a propyl chain at the 2-position of the aromatic ring. The methylsulfonyl group is a strong electron-withdrawing substituent, which may influence reactivity, solubility, and binding interactions in biological systems.

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

5-methylsulfonyl-2-propylaniline |

InChI |

InChI=1S/C10H15NO2S/c1-3-4-8-5-6-9(7-10(8)11)14(2,12)13/h5-7H,3-4,11H2,1-2H3 |

InChI Key |

SGUSZAJQEWXAQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=C(C=C1)S(=O)(=O)C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and synthetic pathways of 5-(Methylsulfonyl)-2-propylaniline with its analogs:

Key Observations:

- Sulfonyl Group Effects : The methylsulfonyl group in the target compound is smaller and more electron-withdrawing than the ethylsulfonyl group in 5-(ethylsulfonyl)-2-methoxyaniline. This difference may enhance electrophilic reactivity in substitution reactions or alter binding affinity in protein interactions .

- Substituent Influence: The propyl chain (alkyl donor) at position 2 contrasts with the methoxy group (electron donor via resonance) in 5-(ethylsulfonyl)-2-methoxyaniline.

Pharmacological Potential

- 5-(Ethylsulfonyl)-2-methoxyaniline : Validated as a pharmacophoric fragment in VEGFR2 (vascular endothelial growth factor receptor 2) inhibitors, critical for angiogenesis regulation . Its ethylsulfonyl and methoxy groups may engage in hydrophobic and hydrogen-bonding interactions with the kinase domain.

- Inference for Target Compound: The methylsulfonyl group could similarly anchor to kinase ATP-binding pockets, while the propyl chain might optimize steric fit in hydrophobic regions.

Commercial and Research Status

- 2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline: Marketed by Pharmint, indicating commercial interest in complex aniline derivatives for drug discovery .

- This compound: Not listed in commercial databases, suggesting it remains a research-stage compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.